3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinoline-derived compound characterized by a sulfonyl group at the 3-position (4-ethoxybenzenesulfonyl), a methoxy substituent at the 6-position, and a 4-methylbenzyl moiety at the 1-position. The ethoxy and methyl groups on the sulfonyl and benzyl substituents, respectively, enhance lipophilicity, which may influence membrane permeability and binding affinity to biological targets .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-4-32-20-9-12-22(13-10-20)33(29,30)25-17-27(16-19-7-5-18(2)6-8-19)24-14-11-21(31-3)15-23(24)26(25)28/h5-15,17H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLAGQAYEAVLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with 6-methoxyquinoline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methylbenzyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Quinoline Derivatives
Key Observations :
- Sulfonyl vs. Benzoyl Groups : The target compound’s sulfonyl group (electron-withdrawing) contrasts with the benzoyl group in ’s compound, which may alter electronic distribution and hydrogen-bonding capacity .
- Substituent Positioning : The 6-methoxy group in the target compound is analogous to the 6-ethoxy group in ’s derivative, but ethoxy’s larger size may reduce solubility compared to methoxy .
- Aromatic Substituents : The 4-methylbenzyl group in the target compound differs from the 4-chlorobenzyl group in ’s analog, suggesting variations in steric hindrance and hydrophobic interactions .
Physicochemical and Crystallographic Properties
- Melting Points: ’s 4k exhibits a melting point of 223–225°C, likely due to strong intermolecular interactions from its amino and chloro groups . The target compound’s melting point is unreported but may be lower due to its methylbenzyl group’s reduced polarity.
Biological Activity
3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of dihydroquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to summarize the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
The compound can be represented structurally as follows:
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of dihydroquinoline could inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | 15 | Induction of apoptosis | |
| Prostate Cancer | 10 | Inhibition of cell cycle progression | |
| Lung Cancer | 20 | Modulation of signaling pathways |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed through various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis.
Case Study:
In a study involving rats with induced arthritis, treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups.
3. Antimicrobial Activity
The antimicrobial efficacy of the compound has been evaluated against multiple bacterial strains. Results indicate that it possesses broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Streptococcus pyogenes | 16 µg/mL |
The biological activities exhibited by this compound are largely attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For example, its sulfonamide moiety may enhance its binding affinity to enzymes involved in inflammatory processes or cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
